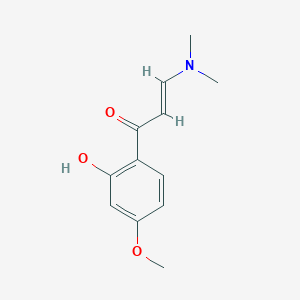

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Alkylated or acylated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The biological activity of (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

Flavonoids: Compounds with similar structural features and biological activities.

Curcumin: A well-known compound with similar antioxidant and anti-inflammatory properties.

Uniqueness: (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one stands out due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability. Additionally, the methoxy and hydroxyl groups on the phenyl ring contribute to its unique chemical reactivity and biological activity.

Biologische Aktivität

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅N₁O₃

- Molecular Weight : 221.26 g/mol

- CAS Number : 1005336-17-3

The structural characteristics of this compound contribute to its biological activities. The presence of the dimethylamino group and the hydroxy and methoxy substituents on the phenyl ring are particularly significant in modulating its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that chalcones exhibit significant antibacterial properties. A study highlighted that structurally similar compounds show varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 6.25 μg/mL, suggesting that modifications in the structure can enhance antibacterial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.39 | Gram-positive |

| Compound B | 6.25 | Gram-negative |

The presence of hydroxyl groups in the structure is known to enhance antibacterial activity, as seen in other flavonoids and chalcones .

Anticancer Activity

Chalcone derivatives have shown promise in anticancer research. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF7) and acute lymphoblastic leukemia (CEM) cells. The compound was found to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF7 | 15 | ROS generation |

| CEM | 20 | Cell cycle arrest |

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties by inhibiting monoamine oxidase-B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms associated with neurodegeneration .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several chalcone derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 5 μg/mL.

- Cytotoxicity Assessment : In a study assessing cytotoxicity against cancer cell lines, the compound showed selective toxicity towards MCF7 cells with an IC₅₀ value indicating effective concentration levels without significant toxicity to normal cells up to 100 μg/mL .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its anticancer and neuroprotective effects.

- Enzyme Inhibition : Inhibition of MAO-B suggests potential therapeutic applications in treating neurodegenerative disorders.

- Cell Cycle Modulation : Induction of apoptosis in cancer cells through cell cycle arrest mechanisms highlights its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)7-6-11(14)10-5-4-9(16-3)8-12(10)15/h4-8,15H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWPLJABJPALKR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.